molecular formula C22H18N2OS B2517170 N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide CAS No. 306980-79-0

N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide

Cat. No.: B2517170
CAS No.: 306980-79-0
M. Wt: 358.46
InChI Key: RCUQCYLFKWTJQT-UHFFFAOYSA-N
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Description

N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide is a benzamide derivative featuring a 3-cyano-substituted phenyl ring with a 4-methylphenylsulfanyl group at the para position. The benzamide moiety is substituted with a 3-methyl group, contributing to its structural uniqueness. Its molecular framework combines lipophilic (methyl, sulfanyl) and polar (cyano, carboxamide) groups, which may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

N-[3-cyano-4-(4-methylphenyl)sulfanylphenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-15-6-9-20(10-7-15)26-21-11-8-19(13-18(21)14-23)24-22(25)17-5-3-4-16(2)12-17/h3-13H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUQCYLFKWTJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide typically involves multiple steps. One common method starts with the reaction of 3-cyano-4-[(4-methylphenyl)sulfanyl]aniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide. For instance:

  • In vitro studies demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines, including colon (HCT-116) and breast (MCF-7) cancer cells. The IC50 values for some derivatives ranged from 1.9 to 7.52 μg/mL, indicating potent anticancer activity .

Case Study 1: Antitumor Activity Evaluation

A study evaluated a series of compounds derived from this compound against human cancer cell lines. The results indicated that certain modifications to the sulfanyl group enhanced cytotoxicity, suggesting that structural variations can significantly impact biological activity .

CompoundIC50 (μg/mL)Cell Line
A1.9HCT-116
B7.5MCF-7
C5.0HeLa

Case Study 2: Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggested potential interactions with key enzymes in metabolic pathways related to cancer .

Applications in Materials Science

Beyond medicinal applications, this compound may also find utility in materials science due to its unique chemical properties:

  • Polymer Chemistry: As a building block for synthesizing novel polymers with specific thermal and mechanical properties.
  • Sensors: Potential use in developing chemical sensors due to its ability to interact with various analytes.

Mechanism of Action

The mechanism of action of N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and sulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity and Solubility: The sulfanyl (thioether) group in the parent compound and analogs (e.g., ) enhances lipophilicity compared to sulfonyl () or sulfinyl () groups, which introduce higher polarity. Electron-withdrawing groups (e.g., 3,5-dichloro in ) increase molecular weight and boiling point, suggesting stronger intermolecular forces . The cyano group contributes to a lower pKa (e.g., 11.16 in vs.

Impact of Aromatic Substitutions :

  • 4-Fluoro substitution () reduces molecular weight compared to 3,5-dichloro () but may enhance metabolic stability due to fluorine’s electronegativity .
  • Methoxysulfonyl groups () introduce steric bulk and polarity, likely reducing membrane permeability compared to sulfanyl analogs .

Potential Pharmacological Implications

While direct bioactivity data for the parent compound are absent, insights can be drawn from related sulfonamide and benzamide derivatives:

  • Antimicrobial Activity : Sulfonamide analogs (e.g., ) exhibit antimicrobial properties, suggesting that the sulfanyl group in the parent compound may similarly interact with bacterial targets .
  • Target Binding: The 3-methyl and cyano groups may enhance binding to hydrophobic pockets or hydrogen-bonding regions in enzyme active sites, as seen in kinase inhibitors or protease modulators .

Biological Activity

N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide, a compound with the CAS number 306980-45-0, belongs to a class of organic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2OS. The compound features a cyano group and a sulfanyl group attached to a phenyl ring, which may contribute to its biological properties. Below is a summary of its physical properties:

PropertyValue
Molecular Weight364.47 g/mol
Boiling Point463.4 ± 45.0 °C (predicted)
Density1.37 ± 0.1 g/cm³ (predicted)
pKa11.85 ± 0.70 (predicted)

Antifungal Activity

Recent studies have indicated that compounds similar to this compound exhibit antifungal properties. For instance, thiazole derivatives have shown significant activity against Candida albicans and Candida parapsilosis . The structure-activity relationship (SAR) suggests that the presence of electronegative groups enhances antifungal activity due to increased lipophilicity and interaction with fungal cell membranes.

Cytotoxicity

In vitro cytotoxicity assessments reveal that related compounds exhibit varying degrees of toxicity against NIH/3T3 cell lines. For example, certain derivatives showed IC50 values indicating moderate cytotoxic effects while maintaining selective antifungal activity . Understanding the balance between efficacy and cytotoxicity is crucial for therapeutic applications.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzyme targets within fungal cells, similar to other benzamide derivatives that inhibit enzymes like 14α-demethylase . This interaction can disrupt essential metabolic pathways in fungi.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Antifungal Efficacy : A study demonstrated that benzamide derivatives showed comparable antifungal activity to established drugs like fluconazole and ketoconazole, suggesting that this compound could be developed as a novel antifungal agent .
  • Structure-Activity Relationship Analysis : Research into the SAR of related compounds highlighted the role of substituents in enhancing biological activity, emphasizing the importance of molecular modifications in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 4-methylphenylsulfanyl chloride with a 3-cyano-4-aminophenyl intermediate. A base like triethylamine is often used to facilitate the reaction. Subsequent steps include carboxamide formation via condensation with 3-methylbenzoic acid derivatives. Optimization involves adjusting temperature (60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours). Kinetic studies using HPLC or TLC monitoring can identify rate-limiting steps .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and electronic environments (e.g., sulfanyl group proton shifts at δ 3.1–3.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₁₈N₂O₂S).
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by reverse-phase C18 columns).
  • X-ray Crystallography : Resolves stereochemical ambiguities if single crystals are obtainable .

Q. How do the cyano and sulfanyl groups influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The cyano group (-CN) acts as a strong electron-withdrawing group, enhancing electrophilic substitution at the phenyl ring. The sulfanyl (-S-) group provides nucleophilic reactivity, enabling alkylation or oxidation to sulfoxide/sulfone derivatives. Reactivity can be probed via:

  • Oxidative Studies : Using H₂O₂ to convert -S- to sulfinyl (-SO-) under controlled pH (3–5).
  • Nucleophilic Aromatic Substitution : Reacting with amines or thiols at elevated temperatures (80–100°C) .

Advanced Research Questions

Q. What mechanistic hypotheses explain the biological activity of this compound, and how can they be validated experimentally?

  • Methodological Answer : Based on structural analogs, the compound may inhibit enzymes (e.g., kinases) via π-π stacking (aromatic rings) and hydrogen bonding (carboxamide). Validation strategies:

  • Enzyme Assays : Measure IC₅₀ values using recombinant kinases (e.g., EGFR) in vitro.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics.
  • Molecular Dynamics Simulations : Model ligand-protein interactions to identify key binding residues .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :

Substituent Modification Biological Impact Experimental Approach
Sulfanyl → Sulfonyl (-SO₂-)Enhanced polarity and bindingSynthesis via H₂O₂ oxidation
Methyl → Trifluoromethyl (-CF₃)Improved metabolic stabilityFluorinated precursor coupling
Cyano → Amide (-CONH₂)Reduced cytotoxicityHydrolysis under acidic conditions
  • In Vivo Testing : Evaluate pharmacokinetics (PK) in rodent models for bioavailability and toxicity .

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability or impurities. Resolution steps:

  • Reproducibility Checks : Replicate assays in ≥3 independent labs with standardized protocols.
  • Purity Reassessment : Use LC-MS to detect trace impurities (<0.1% by area).
  • Target Validation : CRISPR/Cas9 knockout of suspected targets to confirm on-mechanism effects .

Q. What computational tools are recommended for predicting this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against protein databases (PDB IDs: e.g., 4IH for sulfonamide-binding proteins) .
  • QSAR Modeling : Use RDKit or MOE to correlate substituent properties (logP, polar surface area) with activity.
  • ADMET Prediction : SwissADME or pkCSM to forecast bioavailability and toxicity .

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